Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a chemical compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
4-methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound shares the thiadiazole core structure and exhibits similar biological activities.
Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate: This compound has a phenyl group instead of a methyl group, which may result in different biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a compound that incorporates a 1,2,3-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H11N3O3S
- Molecular Weight : 277.30 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB71897466 .
Biological Activities
The biological activities of this compound can be largely attributed to its structural components. The thiadiazole ring system is recognized for several pharmacological properties:
- Antimicrobial Activity : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of this structure exhibit activity against various bacterial strains and fungi. For instance, certain derivatives have shown inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
- Anticancer Potential : The presence of the thiadiazole ring in this compound suggests potential anticancer activity. Thiadiazole derivatives have been studied for their cytotoxic effects on cancer cell lines, indicating that modifications in this scaffold can lead to compounds with enhanced anticancer properties .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties associated with thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases .
Case Study 1: Antimicrobial Properties
A study focusing on the synthesis and evaluation of various thiadiazole derivatives reported that specific modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the phenyl ring in improving efficacy .
Case Study 2: Anticancer Activity
In vitro studies on thiadiazole derivatives showed promising results against several cancer cell lines. One derivative exhibited significant cytotoxicity with an IC50 value lower than that of established chemotherapeutic agents . This suggests that this compound may serve as a lead compound for further development.
Data Table: Biological Activities of Thiadiazole Derivatives
Properties
Molecular Formula |
C12H11N3O3S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
methyl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C12H11N3O3S/c1-7-10(19-15-14-7)11(16)13-9-5-3-8(4-6-9)12(17)18-2/h3-6H,1-2H3,(H,13,16) |
InChI Key |
XDXBLVMLUPMMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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